molecular formula C8H8BF3O4 B6304121 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid CAS No. 2121514-23-4

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B6304121
CAS RN: 2121514-23-4
M. Wt: 235.95 g/mol
InChI Key: ZNZVOBOHYHVJFB-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylboronic Acid is a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethoxy)phenylboronic Acid is C7H6BF3O3 . The molecular weight is 205.93 .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .


Physical And Chemical Properties Analysis

The melting point of 2-(Trifluoromethoxy)phenylboronic Acid is 118-120°C . The boiling point is predicted to be 267.2±50.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Phenylboronic acids, including derivatives like 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid, are utilized for their roles as building blocks and protecting groups in organic synthesis. Some derivatives have shown biological activity and are under clinical trials. Their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, indicating potential applications in biosensors and drug delivery systems (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives are explored for constructing electrochemical glucose sensors due to their selective binding to diols, forming negatively charged boronate esters in neutral aqueous media. This property is particularly useful for non-enzymatic glucose monitoring, suggesting a promising application in the management of diabetes (Anzai, 2016).

Antioxidant Activity

Derivatives of phenylboronic acids are studied for their antioxidant properties, with some compounds demonstrating potent activity in vitro and in vivo. This suggests their potential use in reducing oxidative stress and possibly contributing to the prevention of diseases associated with oxidative damage (Shahidi & Chandrasekara, 2010).

Sustainable Chemistry

Compounds derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are gaining attention as alternative feedstocks for the chemical industry. This shift towards bio-based chemicals highlights the potential of phenylboronic acid derivatives in creating sustainable pathways for the production of polymers, fuels, and functional materials (Chernyshev et al., 2017).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is mercury ions, specifically Hg2+ and CH3Hg+ . These ions are highly toxic heavy metals that pose a serious threat to the natural environment and human health .

Mode of Action

The compound interacts with its targets through a displacement reaction between phenylboronic acid and mercury . This interaction is highly specific, allowing the compound to exhibit exceptionally high selectivity towards Hg2+ and CH3Hg+ .

Pharmacokinetics

Phenylboronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in physiological conditions.

Result of Action

The primary result of the compound’s action is the selective detection of Hg2+ and CH3Hg+ ions . This detection is achieved with ppb-level sensitivity, indicating the compound’s potential for use in trace mercury detection .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Additionally, the compound has been shown to be effective and selective in detecting Hg2+ and CH3Hg+ in real-world groundwater , suggesting that it may perform optimally in certain environmental conditions.

properties

IUPAC Name

[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVOBOHYHVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176207
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121514-23-4
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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